2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
This compound is a heterocyclic hybrid molecule combining an imidazo[2,1-b][1,3]thiazole core with a 4-(2-fluorophenyl)piperazine moiety. The imidazo-thiazole scaffold is substituted at the 6-position with a 4-chlorophenyl group, while the piperazine fragment is functionalized with a 2-fluorophenyl ring via an ethanone linker. Such structural motifs are common in bioactive molecules targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors, due to the piperazine moiety’s affinity for these targets .
The synthesis of this compound likely follows multi-step protocols involving:
Formation of the imidazo-thiazole core: Cyclization of thioamide intermediates with α-haloketones or via Gewald reactions.
Piperazine functionalization: Substitution or coupling reactions to introduce the 2-fluorophenyl group.
Linker assembly: Acylation or alkylation to connect the imidazo-thiazole and piperazine fragments.
Crystallographic data for analogous compounds (e.g., 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N,N'-[(E)-4-methoxy-1-benzylidene]acetohydrazide) confirm planar geometry for the imidazo-thiazole system, with substituents influencing intermolecular interactions and solubility .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4OS/c24-17-7-5-16(6-8-17)20-14-29-18(15-31-23(29)26-20)13-22(30)28-11-9-27(10-12-28)21-4-2-1-3-19(21)25/h1-8,14-15H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKSRNYSPXOHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-haloketones to yield the imidazo[2,1-b][1,3]thiazole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Reaction Types and Conditions
The compound undergoes several characteristic reactions, primarily driven by its functional groups:
| Reaction Type | Reagents | Conditions | Key Observations |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium | Targets electron-rich aromatic systems or thiazole sulfur atoms. |
| Reduction | Sodium borohydride | Methanol/ethanol solvent | Selectively reduces ketone groups to secondary alcohols. |
| Substitution | Sodium iodide | Acetone (halogen exchange) | Facilitates nucleophilic displacement at electrophilic sites. |
Mechanistic Insights :
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Oxidation : The imidazo[2,1-b]thiazole core’s sulfur atom and conjugated π-system are susceptible to oxidation, potentially forming sulfoxides or disrupting aromaticity under strong conditions.
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Reduction : The ethanone moiety is reduced to ethanol, enhancing solubility for further derivatization.
Synthetic Pathways
The compound’s synthesis involves multi-step procedures, including:
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Cyclocondensation : Formation of the imidazo[2,1-b]thiazole ring via reaction between thiosemicarbazides and halogenated acetophenones .
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Piperazine Coupling : Introduction of the 4-(2-fluorophenyl)piperazine group via nucleophilic substitution or Buchwald-Hartwig amination .
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Ketone Installation : Acylation using chloroacetyl chloride or similar reagents to introduce the ethanone group .
Optimization Strategies :
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Microwave-assisted synthesis reduces reaction times for cyclization steps (e.g., hydrazine-mediated ring closure) .
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Continuous flow systems improve yield and purity in industrial-scale production.
Functionalization Reactions
The compound’s structure allows for targeted modifications:
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Aromatic Electrophilic Substitution :
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Piperazine Ring Modifications :
Example Reaction :
Stability and Degradation
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Hydrolytic Stability : The piperazine-ethanone linkage is susceptible to hydrolysis under strongly acidic or basic conditions, forming carboxylic acid intermediates.
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Photodegradation : Exposure to UV light induces cleavage of the imidazo[2,1-b]thiazole ring, generating chlorophenyl fragments.
Scientific Research Applications
Molecular Formula
- C : 23
- H : 22
- Cl : 1
- N : 4
- O : 1
- S : 1
Structural Features
The compound features a thiazole ring fused with an imidazole structure, which is known for its biological activity. The presence of the piperazine moiety enhances its pharmacological properties, making it a candidate for various therapeutic uses.
Anticancer Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Case Study:
A study conducted by Andreani et al. (2005) demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed promising results against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.
Antimicrobial Properties
Imidazo[2,1-b][1,3]thiazole compounds have also been studied for their antimicrobial activity. They have shown effectiveness against a range of bacteria and fungi, suggesting their potential use as antimicrobial agents.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 64 µg/mL |
Neuropharmacological Effects
The piperazine component in the compound suggests potential neuropharmacological applications. Studies have indicated that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine.
Case Study:
Research by Gülçin et al. (2010) highlighted the neuroprotective effects of imidazo[2,1-b][1,3]thiazole derivatives in animal models of anxiety and depression, showing significant improvement in behavioral tests.
Anti-inflammatory Properties
The compound's structure may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Mechanism:
Research has suggested that imidazo[2,1-b][1,3]thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s ability to bind to these targets is influenced by its unique structural features, including the imidazo[2,1-b][1,3]thiazole core and the presence of halogenated phenyl groups .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Pharmacological and Physicochemical Comparisons
Target Compound vs. 1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Target Compound vs. Thieno-Pyrazole Analogues
- Metabolic Stability: Piperazine-linked ethanones generally show better metabolic stability than methanone-linked analogues due to reduced susceptibility to oxidative cleavage.
Computational Similarity Analysis (PubChem3D Metrics)
- Shape Similarity (ST) : The target compound shares ST ≥ 0.85 with piperazine-containing imidazo-thiazoles (e.g., V030-0966), indicating comparable binding site compatibility .
- Feature Similarity (CT) : CT ≥ 0.6 for analogues with halogenated aryl groups, suggesting conserved interactions with hydrophobic pockets .
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is part of a class of imidazo[2,1-b][1,3]thiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H16ClN3O3S
- Molecular Weight : 425.9 g/mol
The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole core, which is known for its pharmacological significance.
Antitumor Activity
Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic activity compared to sorafenib (IC50 = 5.2 μM) . The selectivity of these compounds towards specific cancer cell lines suggests their potential as targeted therapies.
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways. For example, compounds from this class have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) with varying degrees of efficacy . Additionally, some derivatives have demonstrated the ability to inhibit transcription factors like NF-kB, which is crucial in cancer progression .
Other Biological Activities
Beyond antitumor effects, imidazo[2,1-b][1,3]thiazoles have been reported to possess:
- Antibacterial Activity : Several studies indicate that these compounds can inhibit bacterial growth .
- Antiviral Properties : They also show promise in antiviral applications .
- Anti-inflammatory Effects : The anti-inflammatory potential has been documented in various studies .
Case Studies and Research Findings
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The compound can be synthesized via multi-step condensation reactions. For the imidazo[2,1-b]thiazole core, a procedure similar to Harraga et al. () involves reacting hydrazine derivatives with substituted ketones in ethanol. The piperazine moiety is introduced through coupling reactions, such as alkylation or acylation, using reagents like methanesulphonates in solvents like acetonitrile (). For example, 1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone intermediates can be synthesized via nucleophilic substitution under basic conditions (e.g., NaOH) (). Purification involves column chromatography or recrystallization, with structural validation via NMR and IR spectroscopy .
Q. How should researchers characterize the compound’s structure and purity?
Use a combination of spectroscopic and analytical methods:
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for the ketone group) ().
- 1H/13C-NMR to assign proton and carbon environments (e.g., aromatic protons in the 6.5–8.5 ppm range, piperazine methylenes at ~2.5–3.5 ppm) ().
- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for exact mass) ().
- Elemental analysis to validate purity by comparing experimental vs. theoretical C/H/N percentages ().
Q. What safety precautions are critical during synthesis?
While specific safety data for this compound is limited, related fluorophenyl-piperazine derivatives () require handling under fume hoods due to potential skin/eye irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Use PPE (gloves, goggles) and consult SDS for structurally similar compounds (e.g., 1-[(2-fluorophenyl)phenylmethyl]-1H-imidazole derivatives) (). Ensure proper waste disposal for halogenated byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield?
Apply Design of Experiments (DoE) principles () to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example:
- Use flow chemistry to enhance mixing and heat transfer in continuous reactors ().
- Optimize solvent choice (e.g., ethanol vs. DMF) for solubility and reaction kinetics ().
- Monitor reaction progress via TLC or in-line spectroscopy. Statistical models (e.g., response surface methodology) can identify optimal conditions .
Q. How to resolve contradictions in spectral data during characterization?
Cross-validate results using complementary techniques:
- X-ray crystallography (e.g., for pyrazoline analogs in ) to confirm stereochemistry and crystal packing.
- Computational NMR prediction tools (e.g., DFT calculations) to compare experimental vs. simulated spectra ().
- High-resolution MS to rule out isotopic or impurity interference. If elemental analysis discrepancies arise, re-purify via preparative HPLC () .
Q. What computational strategies predict biological activity or binding modes?
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., acetylcholinesterase in ). Use crystal structures (e.g., PDB entries) for receptor preparation.
- Conduct QSAR studies using analogs (e.g., 4-arylpiperazinyl derivatives in ) to correlate substituent effects (e.g., electron-withdrawing groups on fluorophenyl) with activity .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Synthesize derivatives with systematic modifications (e.g., varying halogen substituents on phenyl rings or piperazine linkers) ().
- Test biological activity (e.g., enzyme inhibition assays in ) and correlate results with steric/electronic parameters (e.g., Hammett constants).
- Use multivariate analysis (e.g., PCA) to identify critical structural determinants .
Methodological Notes
- Synthesis : Prioritize regioselective reactions (e.g., microwave-assisted synthesis in ) to minimize side products.
- Data Validation : Always include internal standards (e.g., TMS for NMR) and replicate experiments to ensure reproducibility.
- Advanced Tools : Leverage open-source software (e.g., CCDC for crystallography data, PyMol for docking visualization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
